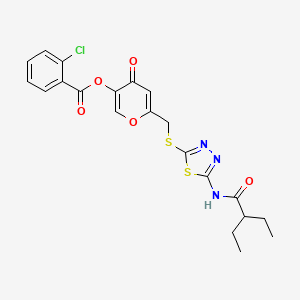
5-(Butylthio)-2-(4-fluorophenyl)-4-((4-fluorophenyl)sulfonyl)oxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Butylthio)-2-(4-fluorophenyl)-4-((4-fluorophenyl)sulfonyl)oxazole, also known as BFO, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. BFO is a member of the oxazole family of compounds, which are known for their diverse biological activities.
Mécanisme D'action
The mechanism of action of 5-(Butylthio)-2-(4-fluorophenyl)-4-((4-fluorophenyl)sulfonyl)oxazole is not yet fully understood. However, studies have suggested that this compound may exert its effects by inhibiting the activity of certain enzymes involved in cell growth and proliferation. This compound has also been shown to induce oxidative stress in cancer cells, which may contribute to its ability to induce apoptosis.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. For example, this compound has been shown to induce apoptosis in cancer cells by activating caspases, a family of enzymes involved in programmed cell death. This compound has also been shown to inhibit the activity of certain enzymes involved in cancer cell growth and proliferation. Additionally, this compound has been shown to have anti-inflammatory effects by inhibiting the production of certain cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 5-(Butylthio)-2-(4-fluorophenyl)-4-((4-fluorophenyl)sulfonyl)oxazole in lab experiments is its specificity for cancer cells. This compound has been shown to selectively induce apoptosis in cancer cells while sparing normal cells. Additionally, this compound has been shown to have a low toxicity profile in animal studies. However, one limitation of using this compound in lab experiments is its limited solubility in water, which may affect its bioavailability.
Orientations Futures
There are several future directions for research on 5-(Butylthio)-2-(4-fluorophenyl)-4-((4-fluorophenyl)sulfonyl)oxazole. One area of interest is the development of this compound analogs with improved solubility and bioavailability. Additionally, further studies are needed to fully elucidate the mechanism of action of this compound and to identify its molecular targets. Finally, studies are needed to investigate the potential use of this compound in combination with other anti-cancer agents to enhance its efficacy.
Méthodes De Synthèse
The synthesis of 5-(Butylthio)-2-(4-fluorophenyl)-4-((4-fluorophenyl)sulfonyl)oxazole involves a multi-step process that begins with the reaction of 4-fluorobenzenesulfonyl chloride with 2-amino-4-(4-fluorophenyl)oxazole. The resulting intermediate is then reacted with butyl mercaptan and subsequently cyclized to form this compound. The synthesis of this compound has been optimized to yield high purity and high yield.
Applications De Recherche Scientifique
5-(Butylthio)-2-(4-fluorophenyl)-4-((4-fluorophenyl)sulfonyl)oxazole has been shown to have potential applications in scientific research, particularly in the field of cancer research. Studies have demonstrated that this compound can induce apoptosis, or programmed cell death, in cancer cells. This compound has also been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, this compound has been investigated for its potential use as an anti-inflammatory agent.
Propriétés
IUPAC Name |
5-butylsulfanyl-2-(4-fluorophenyl)-4-(4-fluorophenyl)sulfonyl-1,3-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F2NO3S2/c1-2-3-12-26-19-18(27(23,24)16-10-8-15(21)9-11-16)22-17(25-19)13-4-6-14(20)7-5-13/h4-11H,2-3,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSHLAHDXXUPHTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCSC1=C(N=C(O1)C2=CC=C(C=C2)F)S(=O)(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F2NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 3-(3-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)ureido)propanoate](/img/structure/B2631506.png)

![4-(4-(dimethylamino)phenyl)-6-(thiophen-2-ylmethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2631508.png)



![N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B2631516.png)
![2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(m-tolyl)acetamide](/img/structure/B2631518.png)

![2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B2631522.png)
![7-methyl-8-phenyl-2-((pyridin-2-ylmethyl)thio)pyrazolo[1,5-a][1,3,5]triazin-4(3H)-one](/img/structure/B2631523.png)
